Butanal, 3-methyl-, oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanal, 3-methyl-, oxime, also known as 3-methylbutanal oxime, is an organic compound with the molecular formula C5H11NO. It is a derivative of 3-methylbutanal, where the aldehyde group is converted to an oxime group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanal, 3-methyl-, oxime can be synthesized through the reaction of 3-methylbutanal with hydroxylamine. The reaction typically occurs under acidic or neutral conditions, where the hydroxylamine reacts with the aldehyde group to form the oxime. The general reaction is as follows:
3-methylbutanal+NH2OH→3-methylbutanal oxime+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Butanal, 3-methyl-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Various oxime derivatives
Scientific Research Applications
Butanal, 3-methyl-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of butanal, 3-methyl-, oxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-methylbutanal oxime
- 3-methyl-2-butanone oxime
- 2-methyl-2-butanone oxime
Uniqueness
Butanal, 3-methyl-, oxime is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct chemical and physical properties that make it suitable for specific applications in research and industry .
Properties
CAS No. |
5775-74-6 |
---|---|
Molecular Formula |
C5H11NO |
Molecular Weight |
101.15 g/mol |
IUPAC Name |
N-(3-methylbutylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3 |
InChI Key |
JAUPRNSQRRCCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.